Butyl 2-oxo-2-phenylacetate

Description

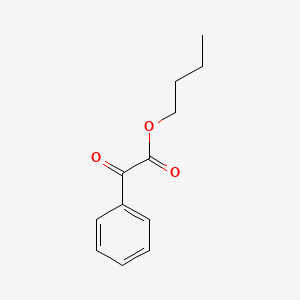

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

butyl 2-oxo-2-phenylacetate |

InChI |

InChI=1S/C12H14O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

InChI Key |

FGKXKAATQIZYLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 2 Oxo 2 Phenylacetate and Structural Analogs

Catalytic Oxidation Strategies

Catalytic oxidation represents a prominent and evolving field for the synthesis of α-keto esters. These methods often provide efficient and selective routes from readily available starting materials, utilizing a range of catalytic systems under varying conditions.

Metal-Free Aerobic Oxidation Approaches

In a move towards more sustainable chemical synthesis, metal-free aerobic oxidation methods have been developed. These approaches utilize oxygen from the air as a green and inexpensive oxidant, avoiding the environmental and economic costs associated with heavy metal catalysts. nih.govrsc.org

One notable strategy involves the 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed aerobic oxidation of aryl α-halo esters. nih.gov This reaction proceeds at room temperature under an air atmosphere, using a base like lithium carbonate, to produce aryl α-keto esters in high yields. nih.gov The proposed mechanism suggests the formation of a pyridinium (B92312) ylide, which then undergoes a [3 + 2] cycloaddition with molecular oxygen. nih.gov

Another metal-free approach is the oxidative esterification of ketones using potassium xanthates. This method is notable for the dual role of the potassium xanthate, which not only facilitates the oxidative esterification but also serves as the source of the alkoxy group. researchgate.netscispace.com Research has also demonstrated the synthesis of α-ketoesters from α-diazoesters using B(C6F5)3 as a metal-free catalyst, with molecular oxygen and DMF acting as the oxygen sources. nih.gov

Table 1: Metal-Free Aerobic Oxidation for α-Ketoester Synthesis

| Catalyst/Reagent | Substrate | Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) / Li₂CO₃ | Aryl α-halo esters | Air (O₂) | Aryl α-keto esters | Up to 95 | nih.gov |

| Potassium Xanthate | Ketones | - | α-Ketoesters | High | researchgate.netscispace.com |

| B(C₆F₅)₃ / DMF | α-Diazoesters | O₂ | α-Ketoesters | - | nih.gov |

Transition Metal-Catalyzed Oxidative Transformations

Transition metals are widely employed as catalysts for the synthesis of α-keto esters due to their versatile redox properties. Copper, palladium, and platinum are among the metals that have proven effective in these transformations. nih.govacs.orgacs.org

Copper-catalyzed reactions are particularly common. One such method is the aerobic oxidative esterification of 1,3-diones, which involves C-C sigma bond cleavage and dioxygen activation. nih.govacs.orgresearchgate.net This approach provides a practical route to α-ketoesters under neutral and mild conditions. nih.govacs.org Another copper-catalyzed strategy is the aerobic oxidative esterification of acetophenones with alcohols, where molecular oxygen serves as the primary source of the carbonyl oxygen in the final ester product. organic-chemistry.org

Palladium-catalyzed bicarbonylation of aryl halides has also been a significant, though sometimes challenging, route to α-keto esters. mdpi.com More recently, platinum-catalyzed direct C–H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been reported as a highly efficient method for introducing the α-keto ester functionality without the need for an oxidant. acs.org

Table 2: Transition Metal-Catalyzed Synthesis of α-Ketoesters

| Catalyst | Substrate | Reagent/Oxidant | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| CuBr | 1,3-Diones and Alcohols | O₂ | α-Ketoesters | C-C bond cleavage | nih.govacs.org |

| Copper Catalyst | Acetophenones and Alcohols | O₂ | α-Ketoesters | Aerobic oxidation | organic-chemistry.org |

| Platinum Catalyst | 2-Aryloxypyridines | Ethyl chlorooxoacetate | α-Keto esters | Direct C-H acylation | acs.org |

| Palladium or Cobalt Catalyst | Aryl Halides | CO / Alcohols | α-Keto esters | Bicarbonylation | mdpi.com |

Visible Light-Induced Oxidative Esterification Protocols

Harnessing visible light as a renewable energy source for chemical transformations is a key goal of green chemistry. Several protocols have been developed for the synthesis of α-keto esters using photocatalysis, often operating under mild, room-temperature conditions. nih.govrsc.orgsioc-journal.cn

A transition-metal-free approach utilizes an organic dye, such as Eosin Y, as a photosensitizer to promote the oxidative esterification of mandelic acids with various alcohols. rsc.orgrsc.org This method is characterized by its operational simplicity and tolerance of a wide range of functional groups. rsc.org Similarly, Eosin Y can be used to catalyze the aerobic oxidation of α-diazoesters in the air, providing a facile, metal-free route to α-keto esters. rsc.orgsioc-journal.cn

Copper-catalyzed photoredox reactions have also emerged as a powerful tool. The synthesis of α-keto esters from terminal alkynes and alcohols can be achieved using a copper(I) catalyst, visible light, and molecular oxygen as the oxidant. nih.govrsc.org This method is noted for its high functional group compatibility and proceeds through the controlled oxidation of the alkyne to a phenylglyoxal (B86788) intermediate. nih.govrsc.orgresearchgate.net

Table 3: Visible Light-Induced Synthesis of α-Ketoesters

| Catalyst/Photosensitizer | Substrate | Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| Eosin Y | Mandelic acids and Alcohols | DTBP | Transition-metal-free | rsc.org |

| Eosin Y | α-Diazoesters | Air (O₂) | Metal-free, aerobic | rsc.orgsioc-journal.cn |

| CuI | Terminal alkynes and Alcohols | O₂ | Copper-catalyzed photoredox | nih.govrsc.org |

Photo-Controlled Synthesis Pathways

Photo-controlled reactions offer unique opportunities for selective bond activation and formation. These methods often proceed under ambient conditions and can provide access to complex molecules from simple precursors through light-induced energy or electron transfer processes.

Photosensitized Reactions Utilizing Singlet Oxygen

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species that can be generated photochemically using a photosensitizer. researchgate.netrsc.org It acts as a powerful yet selective oxidant in various organic transformations. rsc.orgnih.gov

The generation of singlet oxygen is typically achieved through energy transfer from an excited photosensitizer, such as Rose Bengal or tetraphenylporphyrin, to ground-state triplet oxygen. rsc.orgnih.gov This "Type II" photosensitized oxidation process has been applied to the synthesis of α-ketoesters. rsc.org For instance, visible light can promote the conversion of β-ketonitriles into α-ketoesters under catalyst-free conditions, a transformation that proceeds via singlet oxygen generation, C-H bond functionalization, and subsequent C-C bond cleavage. organic-chemistry.org The enantioselective α-oxidation of aldehydes and ketones using molecular oxygen can also be achieved by combining a chiral catalyst with a photosensitizer, demonstrating the potential for asymmetric synthesis. rsc.org

Ambient Aerobic Carbon-Carbon Bond Cleavage Modalities

The cleavage of carbon-carbon bonds under mild, aerobic conditions using photocatalysis represents an innovative strategy for molecular construction. rsc.orgrsc.org This approach allows for the transformation of readily available substrates into valuable products like α-ketoesters by selectively breaking C-C bonds. rsc.org

A notable example is the synthesis of α-ketoesters from enaminones and alcohols. rsc.orgrsc.org This reaction is catalyzed by Rose Bengal under green LED irradiation and proceeds under an air atmosphere, eliminating the need for transition metals or pure oxygen. rsc.org The method is distinguished by its excellent chemoselectivity, particularly with polyhydroxylated substrates where mono-oxoesterification is selectively achieved. rsc.orgrsc.org The proposed mechanism involves the cleavage of the C=C double bond in the enaminone, offering a complementary strategy to methods that cleave C-C single or triple bonds. rsc.org This protocol has been successfully applied to complex molecules, including the derivatization of natural products. rsc.org

Table 4: Photo-Controlled C-C Cleavage for α-Ketoester Synthesis

| Photocatalyst | Substrate | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Rose Bengal (RB) | Enaminones and Alcohols | Aerobic C=C bond cleavage | Transition-metal-free, high chemoselectivity | rsc.orgrsc.org |

| - (Catalyst-Free) | β-Ketonitriles | Singlet oxygen-mediated C-C cleavage | Green and mild conditions | organic-chemistry.org |

Carbonylation and Coupling Reactions for α-Ketoester Formation

The direct introduction of a carbonyl group followed by esterification is a powerful strategy for the synthesis of α-ketoesters like Butyl 2-oxo-2-phenylacetate. This can be achieved through palladium-catalyzed reactions or by coupling reactions involving functionalized alkynes.

Palladium-Catalyzed Carbonylation Routes

Palladium-catalyzed carbonylation reactions are fundamental in organic synthesis for creating carboxylic acid derivatives from organic halides. researchgate.net These methodologies allow for the direct insertion of carbon monoxide into an organic molecule, which can then be trapped by a nucleophile such as an alcohol to form an ester. researchgate.net This process, known as alkoxycarbonylation, is a highly effective method for producing α-ketoesters. researchgate.netresearchgate.net

The synthesis typically involves reacting an aryl halide with an alcohol in the presence of carbon monoxide and a palladium complex. researchgate.net For the synthesis of this compound, this would involve the carbonylation of a benzoyl derivative in the presence of butanol. While double carbonylation can occur, producing α-ketoamides or α-ketoesters, it often requires elevated CO pressures. researchgate.net The choice of ligands, solvents, and reaction conditions is crucial for achieving high yield and selectivity. researchgate.netuni-regensburg.de Palladium complexes with phosphine (B1218219) ligands are commonly employed to tune the reactivity and stability of the catalytic system. researchgate.net These reactions are valued for their tolerance of various functional groups and can often be carried out under mild conditions. researchgate.net

Table 1: Key Features of Palladium-Catalyzed Carbonylation

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Alkoxycarbonylation, Double Carbonylation | researchgate.net |

| Substrates | Organic Halides (e.g., Aryl Halides) | researchgate.netresearchgate.net |

| Reagents | Carbon Monoxide (CO), Alcohol (Nucleophile) | researchgate.net |

| Catalyst | Palladium complex (e.g., with phosphine ligands) | researchgate.netresearchgate.netuni-regensburg.de |

| Key Advantage | High selectivity and tolerance for functional groups | researchgate.net |

Bromoalkyne Coupling Reactions with Alcohols

An alternative route to α-ketoesters involves the coupling of bromoalkynes with alcohols. Recent research has demonstrated that the chemoselectivity of these reactions can be controlled by the reaction atmosphere. rsc.org Specifically, conducting the visible-light-induced coupling of bromoalkynes and alcohols under an oxygen atmosphere leads to the formation of α-ketoesters. rsc.org This process represents a C/C–O coupling pathway. rsc.org In contrast, under a nitrogen atmosphere, the reaction favors the formation of propargyl alcohols. rsc.org This methodology provides a novel, additive-free approach to α-ketoester synthesis. For the preparation of this compound, this would theoretically involve the reaction of a phenyl-substituted bromoalkyne with butanol under visible light and an oxygen atmosphere.

Another relevant method is the copper-catalyzed photoredox synthesis, which can convert terminal alkynes into α-keto esters using an alcohol and molecular oxygen. rsc.orgsemanticscholar.org This process has been successfully applied to synthesize this compound. rsc.org The reaction proceeds under mild conditions, utilizing blue LEDs for photo-irradiation at room temperature. rsc.org The choice of ligand, such as 2-picolinic acid, is important for optimizing the reaction yield. semanticscholar.org

Indirect Synthesis via β-Ketoester and 1,3-Diketone Cleavage

This compound can also be synthesized indirectly through the cleavage of more complex precursors like β-ketoesters and 1,3-diketones. An efficient method for this transformation is the Oxone-mediated oxidative cleavage. lookchem.com This reaction utilizes a combination of Oxone and aluminum chloride (AlCl₃) to cleave the C-C bond in β-keto esters and 1,3-diketones, affording the corresponding α-ketoesters or α-diketones. lookchem.com

For instance, the reaction of methyl 3-oxo-3-phenylpropanoate with Oxone and AlCl₃ yields methyl 2-oxo-2-phenylacetate in high yield. lookchem.com Similarly, cleavage of 1-phenylbutane-1,3-dione under similar conditions produces phenylpropane-1,2-dione. lookchem.com This strategy allows for the synthesis of α-ketoesters from readily available β-dicarbonyl compounds.

Table 2: Oxone-Mediated Cleavage for α-Ketoester Synthesis

| Precursor | Product | Yield | Source |

|---|---|---|---|

| Methyl 3-oxo-3-phenylpropanoate | Methyl 2-oxo-2-phenylacetate | 98% | lookchem.com |

Derivatization and Functional Group Interconversion Routes to this compound

Derivatization and functional group interconversion represent a cornerstone of synthetic chemistry, allowing for the targeted synthesis of molecules from structurally related precursors.

One primary route involves the esterification of 2-oxo-2-phenylacetic acid (phenylglyoxylic acid) with butanol. This classic reaction can be promoted by various catalysts. Another significant pathway is the oxidation of a suitable precursor. For example, the visible light-induced oxidative esterification of mandelic acid with alcohols provides a direct route to α-ketoesters. rsc.org In this method, mandelic acid is reacted with an alcohol like butanol in the presence of a photosensitizer such as Eosin Y and an oxidant like di-tert-butyl peroxide (DTBP) under blue LED irradiation to yield this compound. rsc.org The reaction proceeds at room temperature and has been shown to produce the target compound in good yield. rsc.org

Another approach is the I₂-promoted cross-dehydrogenative coupling of α-carbonyl aldehydes with alcohols, which has been used to synthesize a range of α-ketoesters, including this compound, in high yields. researchgate.net Furthermore, the irradiation of α,α,α-tribromoacetophenones in butanol saturated with oxygen can produce this compound through a photoalcoholysis process. molaid.com

Finally, derivatization can also refer to the modification of the this compound molecule itself. For example, it can be reacted with hydrazines to form hydrazones. The reaction of 2-oxo-2-phenylacetic acid with 4-hydroxybenzoic hydrazide yields a Schiff base ligand, which can then be complexed with organotin compounds. nih.gov While this example starts with the acid, the resulting butyl ester could undergo similar derivatization at the keto group.

Table 3: Summary of Derivatization and Interconversion Routes

| Starting Material | Reagents | Product | Source |

|---|---|---|---|

| Mandelic Acid | Butanol, Eosin Y, DTBP, Blue LED | This compound | rsc.org |

| Phenylglyoxal (an α-carbonyl aldehyde) | Butanol, I₂ | This compound | researchgate.net |

| α,α,α-Tribromoacetophenone | Butanol, O₂, Irradiation | This compound | molaid.com |

Chemical Transformations and Reactivity Profiles of Butyl 2 Oxo 2 Phenylacetate

Nucleophilic Additions to the α-Carbonyl Center

The electrophilic nature of the α-keto carbonyl group in butyl 2-oxo-2-phenylacetate makes it susceptible to attack by various nucleophiles. These reactions are fundamental to the elaboration of the molecule's core structure.

The reduction of the α-keto group in this compound can lead to the formation of butyl mandelate (B1228975), a chiral α-hydroxy ester. Stereoselective reduction methods are of particular interest as they provide access to enantiomerically enriched or pure products, which are valuable intermediates in the pharmaceutical and fine chemical industries.

One approach involves the use of biocatalysts. For instance, whole-cell cultures of Acinetobacter sp. NCIMB 9871, containing a mutant cyclohexanone (B45756) monooxygenase (CHMO), have been shown to reduce this compound to (R)-butyl mandelate with high enantiomeric excess (up to 99% ee) and in good yield (up to 99%). molaid.com This enzymatic reduction demonstrates the potential for green and highly selective transformations. molaid.com Similarly, actively fermenting mutants of Saccharomyces cerevisiae can reduce α-keto esters, like methyl 2-oxo-2-phenylacetate, to the corresponding optically pure α-hydroxy esters. researchgate.net

Chemical methods for stereoselective reduction have also been developed. Chiral iridium-polydiamine complexes have been used as catalysts for the asymmetric transfer hydrogenation (ATH) of 2-oxo-2-phenylacetic acid, a related substrate, achieving high conversions and enantioselectivities. researchgate.net These catalytic systems often utilize formic acid as the hydrogen source and can be performed in environmentally benign solvents like water and methanol. researchgate.net

Table 1: Examples of Stereoselective Reduction of this compound and Related Compounds

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Acinetobacter sp. NCIMB 9871 (mutant CHMO) | This compound | (R)-Butyl mandelate | up to 99% | up to 99% | molaid.com |

| Saccharomyces cerevisiae (mutant) | Methyl 2-oxo-2-phenylacetate | Methyl (R)-(-)-2-hydroxy-2-phenylacetate | Optically pure | Moderate | researchgate.net |

| Chiral Iridium-polydiamine complex | 2-Oxo-2-phenylacetic acid | (R)-Mandelic acid | up to 98% | High | researchgate.net |

The reaction of this compound with nitrogen-containing nucleophiles, such as hydrazines and their derivatives, provides a route to a variety of nitrogen-containing compounds. The initial step typically involves the condensation of the nucleophile with the α-keto group to form an imine or a related species.

For example, the reaction of 2-oxo-2-phenylacetic acid with 4-hydroxybenzohydrazide yields (2Z)-(4-hydroxybenzoyl)hydrazonoacetic acid. nih.gov This Schiff base ligand can then be used to form metal complexes. nih.gov Similarly, the reaction of 2-oxo-3-butynoates with hydrazine (B178648) can lead to the formation of alkynyl hydrazones, which are precursors to alkynyl diazoacetates. organic-chemistry.org

Furthermore, a P(III)-mediated formal reductive N–H bond insertion reaction of hydrazones to α-keto esters has been developed. jst.go.jp This reaction allows for the synthesis of α-hydrazino-α-arylacetates in good yields. For instance, the reaction of ethyl 2-oxo-2-phenylacetate with various hydrazones in the presence of tris(dimethylamino)phosphine affords the corresponding N-alkylated hydrazine derivatives. jst.go.jp

Table 2: Reactions of this compound and Analogs with Nitrogen Nucleophiles

| Reactants | Reagent | Product Type | Yield | Reference |

| 2-Oxo-2-phenylacetic acid, 4-Hydroxybenzohydrazide | - | Schiff base (Hydrazone) | 85% | nih.gov |

| Ethyl 2-oxo-2-phenylacetate, Hydrazones | P(NMe2)3 | α-Hydrazino-α-arylacetate | up to 94% | jst.go.jp |

| 2-Oxo-3-butynoates, Hydrazine | - | Alkynyl hydrazone | - | organic-chemistry.org |

Condensation and Cyclization Reactions to Form Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for its participation in condensation and cyclization reactions with a range of reagents.

For instance, the reaction of 2-oxo-2-phenylacetic acid with substituted benzene-1,2-diamines in the presence of superparamagnetic Fe2O3 nanoparticles can lead to the formation of quinoxaline (B1680401) derivatives. researchgate.net In another example, a novel method for the synthesis of substituted oxazoles has been developed through the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines. This reaction proceeds via a chemoselective C–O bond cleavage and subsequent C–N and C–O bond formation in one pot under metal-free conditions. rsc.org

Furthermore, an enantioselective [3 + 2] cycloaddition reaction between nitrile oxides and transiently generated enolates of α-keto esters has been reported to produce 5-hydroxy-2-isoxazolines. nih.gov This reaction, catalyzed by nickel(II) complexes, demonstrates the utility of α-keto esters in constructing five-membered heterocyclic rings with high diastereo- and enantioselectivity. nih.gov

Rearrangement Reactions and Fragmentations

Under specific conditions, this compound and related α-keto esters can undergo rearrangement and fragmentation reactions. Photochemical reactions are a notable class of transformations for these compounds.

Upon irradiation, α-keto esters can undergo a Norrish Type II fragmentation. researchgate.net This reaction involves intramolecular γ-hydrogen abstraction by the excited carbonyl group, leading to the cleavage of the ester side chain and the formation of an aldehyde or ketone. researchgate.net For example, the photofragmentation of α-keto esters has been investigated as a method for the controlled release of fragrances. researchgate.net

Another type of rearrangement is the photo-Favorskii rearrangement. While studied in more detail with other α-keto ester systems, this reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then rearranges to form a carboxylic acid derivative. nih.gov

A direct retro-Reformatsky fragmentation has also been reported for adducts derived from cyclic ketones and β-ketoesters, which can be seen as a related fragmentation pathway. nih.gov

Chemo- and Regioselective Functionalizations

The presence of two distinct carbonyl groups in this compound allows for chemo- and regioselective functionalizations, where one carbonyl group reacts preferentially over the other.

A metal-free, catalyst-controlled chemoselective synthesis of aryl α-ketoesters and primary α-ketoamides from aryl acetimidates has been developed. researchgate.net This highlights the ability to selectively target specific functional groups within a molecule. In the context of this compound, selective reactions can be achieved by carefully choosing reagents and reaction conditions. For example, the α-keto group is generally more electrophilic than the ester carbonyl group, allowing for selective nucleophilic attack at this position.

Furthermore, visible-light photoredox catalysis has been employed for the regioselective conjugate addition of a methoxycarbonyl radical, generated from the fragmentation of methyl N-phthalimidoyl oxalate, to Michael acceptors, constructing a 1,4-dicarbonyl motif. organic-chemistry.org This demonstrates the potential for regioselective C-C bond formation involving α-keto ester-derived radicals.

Reactivity in Organometallic Complex Formation (e.g., Organotin Adducts)

This compound and its derivatives can act as ligands in the formation of organometallic complexes. The oxygen and nitrogen atoms in the molecule and its derivatives can coordinate to a metal center.

A notable example is the synthesis of a diorganotin(IV) complex with 2-oxo-2-phenylacetic acid 4-hydroxybenzohydrazone. nih.gov In this complex, the tin atom is seven-coordinate, bonded to two n-butyl groups, the imino nitrogen atom, and four oxygen atoms from the ligand and an ethanol (B145695) molecule. nih.gov This demonstrates the ability of the hydrazone derivative of the parent acid to form stable complexes with organotin compounds.

The reaction of organotin enolates with α-chloroketones, catalyzed by zinc halides, leads to the formation of γ-diketones. acs.org This reaction proceeds through an aldol-type intermediate, showcasing the reactivity of organotin species with α-keto systems. While not directly involving this compound, this illustrates a relevant reaction type for organotin compounds in the context of α-dicarbonyls.

Advanced Spectroscopic and Crystallographic Characterization in Research

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Butyl 2-oxo-2-phenylacetate and for monitoring reaction mechanisms. nih.govresearchgate.netnih.govkoreascience.kr

Structural Characterization: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive data for the structural confirmation of this compound. nih.gov In deuterated chloroform (B151607) (CDCl₃), the aromatic protons typically appear as multiplets in the range of δ 7.4-8.1 ppm. The protons of the butyl group are also distinct: the methylene (B1212753) protons adjacent to the oxygen atom resonate around δ 4.40 ppm, with the other methylene and the terminal methyl protons appearing at progressively higher fields. nih.govacs.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.52-8.04 | 128.9, 130.0, 132.5, 134.9 |

| -CH₂- (ester) | 4.40 | 66.1 |

| -CH₂- | 1.73-1.80 | 30.5 |

| -CH₂- | 1.41-1.50 | 19.0 |

| -CH₃ | 0.97 | 13.6 |

| C=O (keto) | - | 186.5 |

| C=O (ester) | - | 164.0 |

| Note: Data compiled from various sources and may vary slightly based on experimental conditions. nih.gov |

Mechanistic Studies: NMR is instrumental in tracking the progress of reactions involving this compound. For instance, in studies of alcoholysis, ¹H NMR can be used to observe the formation and disappearance of intermediates, such as hemiacetals. researchgate.netkoreascience.kr The appearance of new sets of peaks corresponding to the hemiacetal intermediate, and their subsequent decrease as the final products form, provides direct evidence for a consecutive reaction mechanism. researchgate.net This kinetic analysis allows researchers to understand that the alcoholysis often proceeds through the hemiacetal intermediate rather than a direct attack on the ester group. researchgate.net

X-ray Single-Crystal Diffraction for Complex Structural Elucidation

Electron Paramagnetic Resonance Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radicals. doi.orgresearchgate.netresearchgate.net In the context of reactions involving this compound, particularly photochemical or redox reactions, EPR is invaluable for identifying transient radical intermediates. researchgate.netnih.govacs.org

For example, photolysis of α-keto esters can lead to the formation of acyl radicals through Norrish Type I cleavage. researchgate.netnih.gov EPR spectroscopy can detect these short-lived species, providing insight into the primary photochemical processes. In some photocatalytic reactions, EPR studies have been used to detect radical cations of catalysts and other organic radicals, helping to elucidate the electron transfer steps in the catalytic cycle. nih.govthieme-connect.com Experiments involving radical trapping agents can further confirm the presence of specific radical intermediates. researchgate.net

Ultraviolet-Visible Spectroscopy for Kinetic and Quenching Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in this compound and to monitor reaction kinetics, especially in photochemical processes. acs.orgunige.chuni-muenchen.de

Kinetic Analysis: The absorption spectrum of this compound exhibits characteristic bands in the UV region. The kinetics of its photochemical reactions can be followed by monitoring the change in absorbance at specific wavelengths over time. Nanosecond laser flash photolysis, coupled with transient absorption spectroscopy, allows for the detection of short-lived excited states, such as the triplet state of the glyoxylate. acs.org

Quenching Studies: Fluorescence quenching experiments are used to investigate the interaction between an excited state of a photocatalyst and this compound. doi.org By measuring the decrease in the emission intensity of the photocatalyst in the presence of increasing concentrations of the α-keto ester, a Stern-Volmer quenching constant can be determined. This provides quantitative information about the rate of the quenching process, which is often a key step in photoredox catalysis. doi.org

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within the this compound molecule. researchgate.netresearchgate.netrsc.org

FTIR Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands for its functional groups. The most prominent are the stretching vibrations of the two carbonyl groups. researchgate.net The ester carbonyl (C=O) typically appears around 1733 cm⁻¹, while the keto carbonyl (C=O) is observed at a lower frequency, around 1687 cm⁻¹. researchgate.net The C-O stretching of the ester and various C-H stretching and bending vibrations of the alkyl and aryl groups are also present. researchgate.net In-situ FTIR studies can also track the formation and consumption of intermediates in real-time during a reaction. acs.org

Interactive Data Table: Key FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1733 | Not specified |

| C=O Stretch (Keto) | ~1687 | Not specified |

| C-H Stretch (Aromatic) | ~3060 | Not specified |

| C-H Stretch (Aliphatic) | ~2961, 2935 | Not specified |

| Note: Frequencies are approximate and can be influenced by the molecular environment. researchgate.net |

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for studying symmetric vibrations and bonds that are highly polarizable. In the context of α-keto esters, Raman spectroscopy has been used to study the coordination of the carbonyl groups to a catalyst. rsc.org Changes in the position and intensity of the C=O stretching bands upon addition of a catalyst can indicate chelation and activation of the carbonyl bond, providing crucial mechanistic details. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (RHF) and Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn dictates the molecule's reactivity. sapub.org The initial geometry of a molecule can be optimized using molecular mechanics methods before applying more robust quantum calculations to determine properties like total energy and heat of formation. bsu.by

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sapub.orgresearchgate.net A smaller gap generally implies higher reactivity. mdpi.com For Butyl 2-oxo-2-phenylacetate, the electron-withdrawing benzoyl group significantly influences the electron density distribution and the energies of these frontier orbitals.

Calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to nucleophilic or electrophilic attack. bsu.by For this compound, the carbonyl carbons of the ketone and ester groups are expected to be electron-deficient (electrophilic), while the oxygen atoms are electron-rich (nucleophilic).

| Parameter | Method | Calculated Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -9.584 eV bsu.by | Indicates electron-donating capability |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | 0.363 eV bsu.by | Indicates electron-accepting capability |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 9.947 eV | Relates to chemical reactivity and stability |

| Heat of Formation | PM6 | Varies | Thermodynamic stability of the molecule |

Reaction Pathway Modeling and Transition State Theory Applications

Understanding how a reaction proceeds requires modeling the entire reaction pathway, which connects reactants to products via a transition state. Transition State Theory is a cornerstone of this analysis, allowing for the calculation of reaction rates from the properties of the reactants and the transition state structure. A transition state is a specific configuration along the reaction coordinate with the highest potential energy, characterized by having one imaginary vibrational frequency. nih.gov

Computational methods can map the potential energy surface of a reaction involving this compound. For instance, in a hydrolysis reaction, which is common for esters, calculations can model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov This involves locating the transition state for the formation of a tetrahedral intermediate. nih.gov The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter. A higher activation energy corresponds to a slower reaction rate. nih.gov

Studies on analogous compounds like n-butyl benzoate (B1203000) have shown that theoretical calculations of activation energies for hydrolysis are in good agreement with experimental data. nih.gov Such calculations could be applied to predict the stability and reaction kinetics of this compound under various conditions.

Table 2: Relationship Between Activation Energy and Reaction Rate

| Relative Activation Energy (Ea) | Reaction Rate Constant (k) | Half-life (t1/2) | Description |

|---|---|---|---|

| Low | High | Short | The reaction proceeds quickly as less energy is needed to reach the transition state. |

Molecular Dynamics Simulations for Mechanistic Understanding

While quantum mechanics describes the electronic structure at a single point in time, molecular dynamics (MD) simulations provide a view of how a molecule moves and interacts with its environment over time. wiley.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal the dynamic behavior of the system.

For this compound, MD simulations could be used to understand its conformational flexibility, solvation effects, and interactions with other molecules like enzymes or catalysts. For example, α-ketoamides, which are structurally related to α-keto esters, have been studied using MD simulations to understand their binding mechanism as enzyme inhibitors. nih.gov These simulations can reveal the specific hydrogen bonds and other non-covalent interactions that stabilize the molecule within a binding site. nih.gov

By simulating this compound in a solvent like water, MD can provide insights into how solvent molecules arrange themselves around the solute and influence its reactivity. This is crucial for understanding reaction mechanisms in solution, as the solvent can play a significant role in stabilizing or destabilizing reactants, transition states, and products.

Density Functional Theory (DFT) Applications in Reaction Prediction

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT is particularly valuable for predicting the outcome of chemical reactions by calculating the energies of reactants, products, and transition states. rsc.org

DFT can be used to investigate the feasibility and stereoselectivity of reactions involving this compound. For example, in a study on the photocatalyzed [2+2] cycloaddition of cyclopropenes with various alkenes, DFT calculations were performed to understand the reaction mechanism and the origin of the observed diastereoselectivity. rsc.org Interestingly, the study noted that the reaction did not work with 2-oxo-2-phenylacetate as a substrate. rsc.orgrsc.org DFT calculations could rationalize this lack of reactivity by showing a high activation barrier for the proposed reaction pathway, thus predicting its failure, which aligns with the experimental observation.

Furthermore, DFT is employed to study reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway. researchgate.net By comparing the energies of different possible pathways, the most likely mechanism can be identified. This predictive power makes DFT an indispensable tool for designing new synthetic routes and avoiding unpromising ones.

Ligand Design and Catalyst Optimization through Computational Approaches

Computational chemistry plays a pivotal role in modern catalyst development, enabling the rational design and optimization of catalysts for specific transformations. ibs.re.krresearchgate.net By understanding the reaction mechanism and the catalyst's role at a molecular level, researchers can computationally screen potential catalysts and ligand modifications to enhance activity and selectivity. ibs.re.krmdpi.com

In reactions where this compound acts as a substrate, computational methods can be used to optimize the catalyst. For instance, if a metal-catalyzed hydrogenation of the keto group is desired, different metal centers and their associated ligands can be modeled. researchgate.net DFT calculations can predict which catalyst-ligand combination will have the lowest activation barrier for the desired transformation. researchgate.net

This approach involves an iterative cycle of computational prediction and experimental validation. ibs.re.kr For example, computational models might suggest that adding an electron-donating group to a ligand will increase catalyst activity. acs.org This hypothesis can then be tested experimentally. This synergy accelerates the discovery of new, highly efficient, and selective catalysts, saving significant time and resources compared to traditional trial-and-error approaches. ibs.re.kr

Advanced Applications of Butyl 2 Oxo 2 Phenylacetate in Complex Organic Synthesis

Role as Synthetic Precursors for α-Keto Amides

Butyl 2-oxo-2-phenylacetate is a proficient precursor for the synthesis of α-keto amides, a structural motif present in numerous biologically active molecules and pharmaceutical agents. researchgate.net The α-ketoamide functionality is a critical pharmacophore, and its synthesis from readily available α-keto esters like this compound is a common strategy. researchgate.net

One primary method for this conversion is through aminolysis or transamidation, where the butyl ester group is displaced by an amine. This reaction can be facilitated under various conditions. For instance, α-keto esters can be produced in moderate yields from the reaction of β-enaminonitriles with alcohols like n-butanol under visible light, with subsequent conversion to α-keto amides possible through nucleophilic substitution of the cyanide group by an amine. acs.org A study demonstrated the synthesis of this compound from 3-(methylamino)-3-phenylacrylonitrile and n-butanol, achieving a 52% yield. acs.org

The general synthetic utility is highlighted by various methods developed for α-ketoamide synthesis, which often involve an α-keto ester intermediate. rsc.orgresearchgate.net These methods include the oxidative amidation of alkynes and the oxidation of α-methylene amides. acs.org The direct conversion of an α-keto ester to an α-keto amide represents a straightforward and efficient route. For example, research on the diversification of α-ketoamides has explored transamidation reactions with various alkyl and benzyl (B1604629) amines at room temperature, showcasing the feasibility of this transformation. rsc.org

Building Blocks in Dipeptide Synthesis and Peptidomimetic Chemistry

The α-ketoamide moiety, readily accessible from this compound, is a cornerstone in the design of peptidomimetics. researchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against proteolytic degradation and better membrane permeability. nih.gov The replacement of a standard amide bond in a peptide backbone with an α-ketoamide group can significantly alter the molecule's conformational properties and biological activity. researchgate.net

While not a direct component of natural dipeptides, the phenylglyoxylic acid scaffold, from which this compound is derived, is utilized to create peptidomimetic structures that can act as enzyme inhibitors. nih.govacs.org For example, α-ketoamides have been extensively studied as inhibitors for enzymes like phospholipase A2 (PLA2). nih.govacs.org Structure-activity relationship studies reveal that the α-position of the ketone next to the amide is crucial for binding and inhibitory activity. nih.gov The synthesis of these bioactive molecules often starts from precursors like Weinreb amides, which can be reacted with Grignard reagents to form the α-keto ester, a close analog to this compound, before subsequent conversion to the target α-ketoamide. nih.govacs.org

The incorporation of this motif is a key strategy in drug design, where α-ketoamides have been designed as broad-spectrum inhibitors for viral proteases, demonstrating their value in creating molecules that mimic peptide substrates. researchgate.net

Intermediates in the Construction of Diverse Organic Architectures

The reactivity of the phenylglyoxylate (B1224774) core in this compound makes it a valuable intermediate for synthesizing a wide range of organic structures, particularly heterocyclic compounds. researchgate.netrsc.org Heterocycles are fundamental components of many natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org

This compound and its parent acid, 2-oxo-2-phenylacetic acid, can participate in multicomponent reactions and cyclization cascades to form complex ring systems. Research has shown that 2-oxo-2-phenylacetic acid reacts with substituted diamines to produce quinoxalines, an important class of nitrogen-containing heterocycles. researchgate.net Furthermore, derivatives like 2-oxo-2-phenylethyl acetate (B1210297) are used in novel, metal-free methods to synthesize substituted oxazoles through a process involving C–O bond cleavage and subsequent C–N and C–O bond formation. rsc.org

A notable example is the divergent synthesis of novel five-membered heterocyclic compounds from acrylamides, which themselves can be derived from reactions involving isocyanides and related keto acids. mdpi.com These pathways highlight the role of the keto-acid/ester functionality as a linchpin in constructing diverse molecular frameworks.

Utilization in Photochemistry for Controlled Release Systems

This compound belongs to a class of compounds, the 2-oxoacetates, that are highly useful in photochemistry for creating controlled release systems. chimia.chnih.gov These molecules function as "profragrances" or "prodrugs," where a desired volatile compound (like a fragrance) or an active molecule is covalently bonded to the 2-oxoacetate core and is released upon exposure to light. chimia.chnih.gov

The release mechanism is typically a Norrish Type II photofragmentation. chimia.chnih.gov Upon absorption of UV-A light, the α-keto ester undergoes an intramolecular hydrogen abstraction, leading to fragmentation that releases the target aldehyde or ketone, along with other byproducts like carbon dioxide. chimia.chchimia.ch This process is efficient in various solvents, including water-based systems, and tolerates the presence of oxygen, making it suitable for practical applications. chimia.ch

Studies have demonstrated the release of various fragrance aldehydes and ketones from their corresponding 2-oxo-(2-phenyl)acetate precursors upon irradiation with sunlight or a xenon lamp. chimia.ch This technology allows for the delivery of otherwise unstable compounds, such as aldehydes, in a protected form until their release is triggered by light. chimia.chresearchgate.net

Integration into Polymeric Materials for Specialized Functions

The photochemical properties of the 2-oxoacetate motif can be harnessed by integrating it into polymeric materials to create functional systems with specialized properties. nih.govresearchgate.net This approach combines the controlled release capability of the photosensitive molecule with the stability and processability of polymers. researchgate.net

One strategy involves the encapsulation of 2-oxo-2-phenylacetate profragrances within core-shell microcapsules, such as those made from melamine-formaldehyde resin. nih.govresearchgate.net Upon light exposure, the photofragmentation reaction generates gas (CO or CO2), which creates an internal overpressure that can expand or rupture the capsule wall, leading to a burst release of the encapsulated contents. This creates a multi-stimuli responsive delivery system, triggered by light. chimia.ch

Another approach is to create photoresponsive polymers by copolymerizing monomers containing the 2-oxoacetate functionality. nih.gov For example, light-sensitive 2-oxoacetate-derived polystyrene copolymers have been developed for the controlled release of fragrances from surfaces, such as cotton in a fabric softening application. nih.govresearchgate.net These polymeric systems offer a method to stabilize the profragrance in aqueous environments and control the release kinetics of the active volatile compounds. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Next-Generation Catalytic Systems for Sustainability

The synthesis of α-keto esters, including Butyl 2-oxo-2-phenylacetate, is undergoing a paradigm shift towards greener and more sustainable methods. Conventional synthesis routes, while effective, often depend on precious metals, harsh conditions, and hazardous reagents, resulting in significant environmental costs. mdpi.comresearchgate.net The future lies in developing catalytic systems that are not only efficient but also environmentally benign.

A primary focus is the use of earth-abundant metals and metal-free catalysis. researchgate.net Researchers are exploring catalysts based on elements like copper, which can facilitate a variety of electron transfer mechanisms under milder conditions. researchgate.net Another promising avenue is the development of photocatalytic systems that utilize visible light as a sustainable energy source and molecular oxygen (O₂) as a green oxidant, often producing water as the only byproduct. researchgate.netacs.org This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. acs.org

The conversion of biomass is also a critical area of research. α-Hydroxy acids, which can be derived from renewable biomass, can be transformed into α-keto esters through catalytic oxidation or dehydrogenation. mdpi.com The development of robust and efficient heterogeneous catalytic systems is key to making this a scalable and industrially viable strategy for upgrading biomass into high-value chemicals. mdpi.com

Future goals in this area include the design of catalysts that can directly use molecular oxygen under mild conditions, which remains a significant challenge in advancing sustainable α-keto ester synthesis. mdpi.com

| Catalyst Type | Sustainable Approach | Key Advantages | Research Goal |

| Photocatalysts | Utilizes visible light and O₂ as a green oxidant. researchgate.netacs.org | Energy-efficient, minimal byproducts (e.g., water). acs.org | Widespread use in industrial synthesis. |

| Biocatalysts | Employs enzymes for transformations. nih.gov | High selectivity, environmentally friendly. nih.gov | Improving enantioselectivity and broadening applicability. nih.gov |

| Heterogeneous Catalysts | Facilitates conversion of biomass-derived α-hydroxy acids. mdpi.com | Ease of separation and recycling, potential for continuous processes. mdpi.com | Enhancing catalyst stability and preventing deactivation. researchgate.net |

| Metal-Free Catalysts | Avoids the use of precious or toxic transition metals. researchgate.net | Cost-effective, reduced environmental impact. researchgate.net | Discovering new catalyst systems and reaction pathways. rsc.org |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Beyond sustainable synthesis, researchers are actively exploring the untapped reactive potential of this compound and related α-keto esters. The unique conjugated system of these molecules, featuring a carbon-carbon double bond, a carbonyl group, and an ester moiety, allows for a rich and diverse chemistry. nih.gov

Current research is uncovering novel cycloaddition pathways. For instance, β,γ-unsaturated α-ketoesters are being used as substrates in catalytic asymmetric [2+4] and [2+3] annulation reactions to construct complex cyclic structures with high efficiency and enantioselectivity. nih.gov The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is being revisited with modern catalytic methods to synthesize functionalized oxetanes. beilstein-journals.org

Decarboxylative couplings represent another frontier, where the α-keto acid moiety is used to generate acyl anion equivalents in situ. thieme-connect.commdpi.com This strategy enables the formation of new carbon-carbon bonds under transition-metal-catalyzed or even metal-free conditions, leading to the synthesis of various ketones and other valuable compounds. thieme-connect.commdpi.com Furthermore, investigations into enzymatic reactions have revealed atypical cleavage patterns (C2–C3 cleavage instead of the typical C1–C2 decarboxylation), suggesting that the facial triad (B1167595) of enzymes can be engineered to direct entirely new reaction pathways. acs.orgnih.gov This opens the door to designing biocatalysts for unprecedented chemical transformations. acs.org

Future work will likely focus on discovering and controlling more of these unique reactivity modes, including novel C–O bond cleavage strategies and sunlight-driven transformations, to build molecular complexity from the α-keto ester scaffold. rsc.orgthieme-connect.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is set to revolutionize the production of this compound and its derivatives. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly when handling reactive intermediates or performing high-pressure reactions. beilstein-journals.org

This technology is especially well-suited for photochemical reactions, which are becoming increasingly important for the sustainable synthesis of α-keto esters. beilstein-journals.org Microreactors can ensure uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility compared to batch setups. beilstein-journals.org

Automated synthesis platforms, combined with flow reactors, can accelerate the discovery and optimization of new reaction conditions. These systems allow for high-throughput screening of catalysts, solvents, and other parameters, significantly reducing the time required for process development. The application of flow chemistry has already been demonstrated for the preparation of various small molecules, showcasing its potential for producing therapeutic agents and other fine chemicals. unimi.it As these technologies become more accessible, their application to the synthesis of this compound will enable more efficient, scalable, and safer manufacturing processes.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern organic synthesis, and its role in the study of this compound is expanding. Theoretical calculations provide profound insights into reaction mechanisms, transition state geometries, and the electronic structure of intermediates that are often difficult or impossible to determine experimentally. nih.gov

In the context of α-keto esters, DFT studies have been crucial in understanding and rationalizing observed reactivity and selectivity. For example, computational analysis has explained the high enantioselectivity in transfer hydrogenation reactions by revealing the preferred configurations of substrates. bohrium.com It has also been used to elucidate the mechanistic pathways of complex transformations, such as why a 1,2-ester migration might be energetically favored over a 1,2-aryl migration in a specific reaction, guiding chemists to predict and control product outcomes. rsc.orgrsc.org

Furthermore, computational models are used to explore the fundamental reasons behind different reactivity profiles among similar substrates, such as diazo ketones, esters, and amides, by analyzing the stability of key vinyl cation intermediates. nih.gov In enzymatic catalysis, DFT calculations help to understand how the active site of an enzyme influences substrate binding and directs the reaction toward unusual cleavage patterns. acs.orgnih.gov

Looking forward, the synergy between theoretical prediction and experimental work will become even more critical. Predictive models will increasingly guide the design of novel catalysts, substrates, and reaction conditions, accelerating the discovery of new transformations and optimizing synthetic routes for efficiency and sustainability. researchgate.net

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing Butyl 2-oxo-2-phenylacetate, and how can purity be verified?

- Answer : Synthesis typically involves esterification of 2-oxo-2-phenylacetic acid with butanol under acid catalysis. For purification, column chromatography (e.g., silica gel) and recrystallization are recommended. Purity verification requires analytical techniques such as:

- 1H/13C NMR : To confirm structural integrity (e.g., carbonyl peaks at ~184–161 ppm for C=O groups, as seen in related esters ).

- HPLC/GC-MS : For quantitative purity assessment (>98% as per standards for analogous compounds ).

- Melting Point Analysis : Compare observed values with literature data (e.g., 156–160°C for structurally similar biphenylacetic acid derivatives ).

Q. How should this compound be stored to ensure stability in laboratory settings?

- Answer : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Stability testing for related esters (e.g., ethyl 2-phenylacetoacetate) shows a shelf life of ≥2 years under these conditions . Avoid exposure to moisture and strong bases/acids.

Advanced Research Questions

Q. What methodological challenges arise during catalytic intramolecular arylation of this compound derivatives, and how can they be addressed?

- Answer : Challenges include low yields due to competing side reactions (e.g., debromination or dimerization). Key strategies:

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve regioselectivity, but failed reactions (e.g., borylation attempts ) suggest testing alternative ligands (e.g., SPhos).

- Reaction Monitoring : Use in situ NMR or LC-MS to detect intermediates. For example, incomplete arylation of bromophenyl derivatives was resolved by adjusting reaction time and temperature .

- Workup Procedures : Sequential washing (10% HCl, NaHCO₃, brine) and drying (MgSO₄) minimize impurities .

Q. How can contradictory NMR data for this compound derivatives be systematically analyzed?

- Answer : Contradictions often stem from rotameric equilibria or solvent effects. Mitigation steps:

- Variable Temperature NMR : Resolve overlapping peaks by cooling samples (e.g., –40°C in CDCl₃).

- 2D NMR (COSY, HSQC) : Assign ambiguous signals (e.g., distinguishing aromatic protons in brominated derivatives ).

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Q. What advanced applications does this compound have in natural product synthesis?

- Answer : The compound serves as a precursor for:

- Polycyclic Aromatics : Via intramolecular Heck or Suzuki-Miyaura couplings (see attempts with naphthalenyl derivatives ).

- Heterocyclic Systems : Cyclization with hydrazines or amines to form pyrazoles or β-lactams.

- Bioconjugates : Functionalization via amide coupling (e.g., using EDCI/HOBt) for drug delivery studies .

Methodological Best Practices

Q. How should researchers document the synthesis and characterization of this compound for reproducibility?

- Answer : Follow guidelines for rigorous reporting :

- Experimental Section : Include exact molar ratios, solvent grades, and reaction times.

- Supporting Information : Provide raw NMR spectra (FID files), HPLC chromatograms, and crystallography data (if applicable).

- Safety Protocols : Reference SDS guidelines for handling irritants (e.g., skin/eye protection ).

Key Notes

- Avoid using commercial databases like ; instead, rely on peer-reviewed journals and validated standards (e.g., Cayman Chemical ).

- For unresolved issues (e.g., failed catalytic cycles), consult mechanistic studies on analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.